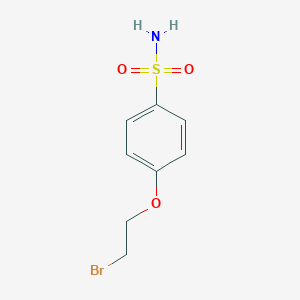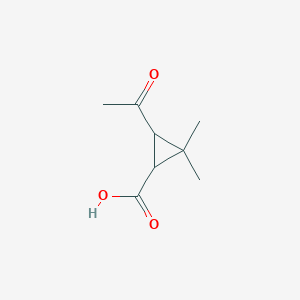
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid (ADCA) is a cyclic amino acid with a unique structure that has gained significant attention in scientific research. ADCA is a chiral molecule and exists in two enantiomeric forms, (R)-ADCA and (S)-ADCA. The synthesis of ADCA is challenging, and various methods have been developed to obtain this molecule. ADCA has shown promising results in scientific research, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is not well understood. However, studies have suggested that 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may exert its biological effects by inhibiting the activity of specific enzymes, such as acetylcholinesterase and tyrosinase. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to interact with specific receptors, such as the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the pathogenesis of neurodegenerative diseases.
生化学的および生理学的効果
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been reported to exhibit various biochemical and physiological effects. Studies have suggested that 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may exhibit anticancer, antiviral, and antimicrobial activities by inhibiting the activity of specific enzymes. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to exhibit antioxidant and anti-inflammatory activities. In addition, 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been studied for its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has several advantages and limitations for lab experiments. The asymmetric synthesis method for 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid produces high yields of enantiopure 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid, which is essential for studying the biological effects of this molecule. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is also stable under various conditions, making it suitable for use in various experiments. However, the synthesis of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is challenging and requires expertise in organic synthesis. In addition, the high cost of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid may limit its use in some experiments.
将来の方向性
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has shown promising results in scientific research, and several future directions can be explored. Further studies are needed to understand the mechanism of action of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid and its potential applications in various scientific fields. The development of more efficient and practical methods for synthesizing 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid is also essential. In addition, the use of 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid in drug discovery and development should be explored further.
科学的研究の応用
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been extensively studied for its potential applications in various scientific fields. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been reported to exhibit anticancer, antiviral, and antimicrobial activities. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has been studied for its ability to inhibit the activity of acetylcholinesterase, an enzyme that plays a crucial role in the pathogenesis of Alzheimer's disease. 3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid has also been reported to exhibit antioxidant and anti-inflammatory activities.
特性
CAS番号 |
111869-21-7 |
|---|---|
製品名 |
3-Acetyl-2,2-dimethylcyclopropane-1-carboxylic acid |
分子式 |
C8H12O3 |
分子量 |
156.18 g/mol |
IUPAC名 |
3-acetyl-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c1-4(9)5-6(7(10)11)8(5,2)3/h5-6H,1-3H3,(H,10,11) |
InChIキー |
DBIPVNZNXKVLTL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(C1(C)C)C(=O)O |
正規SMILES |
CC(=O)C1C(C1(C)C)C(=O)O |
同義語 |
Cyclopropanecarboxylic acid, 3-acetyl-2,2-dimethyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

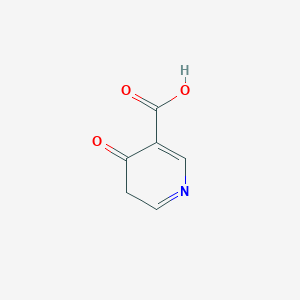
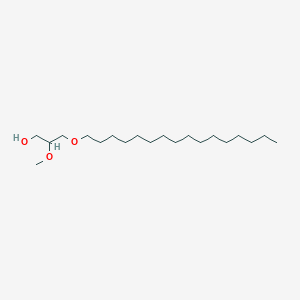
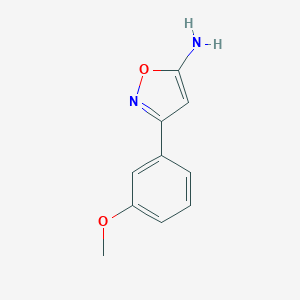
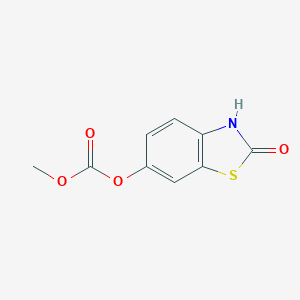
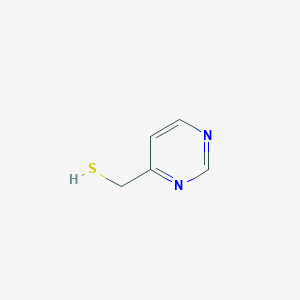
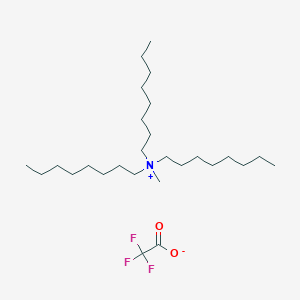
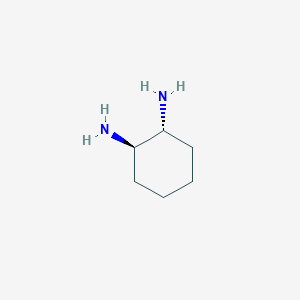
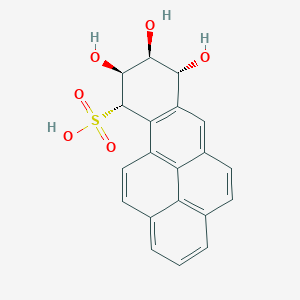
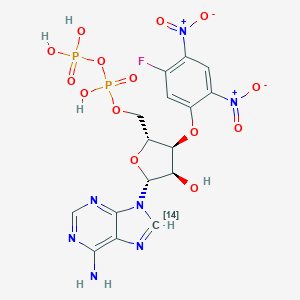
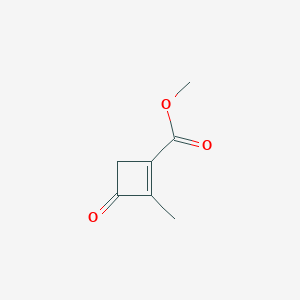
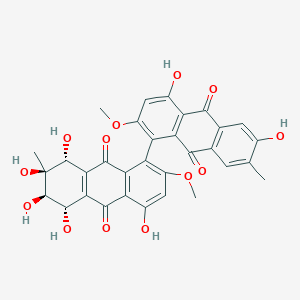
![6-Methyl-4-oxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonic acid](/img/structure/B54157.png)
![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)
